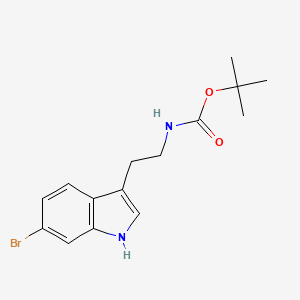
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is commonly referred to as THPPU and has been shown to have a variety of interesting biochemical and physiological effects. In
科学的研究の応用
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds that share structural motifs with the mentioned compound. For example, studies have focused on the synthesis of hydroxy pyrazolines and their characterization through various techniques such as IR, 1H NMR, and 13C NMR spectra, indicating a broad interest in developing novel compounds with potential applications in various fields (Parveen, Iqbal, & Azam, 2008).
Molecular Rearrangement and Novel Derivatives
Studies have also examined the molecular rearrangement of specific urea derivatives, leading to new indole and imidazolinone derivatives. This type of research underlines the chemical versatility and potential for generating new compounds with unique properties for further study (Klásek, Lyčka, & Holčapek, 2007).
Potential Biological and Pharmacological Applications
Several studies have focused on the structure-activity relationships of trisubstituted phenyl urea derivatives, highlighting their potential as neuropeptide Y5 receptor antagonists. This suggests the possibility of therapeutic applications in areas such as appetite regulation, obesity, and related metabolic disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Another area of interest is the development of urea derivatives as potent inhibitors for specific biological targets, such as PI3K/AKT signaling pathway in cancer research. Compounds showing potent activity against human chronic myeloid leukemia (CML) cell lines indicate the therapeutic potential of these derivatives (Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, & Wen, 2019).
特性
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-14(22,12-6-3-7-23-12)9-19-13(21)20-11-5-2-4-10(8-11)15(16,17)18/h2-8,22H,9H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXMMSHSCSJYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)
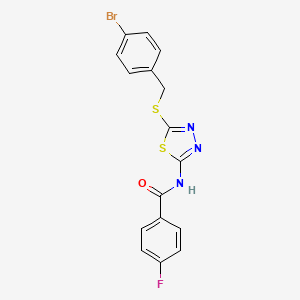
![1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2799411.png)
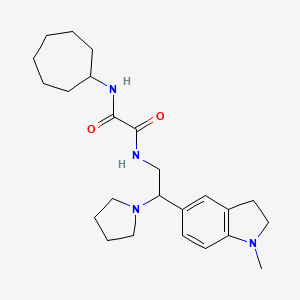
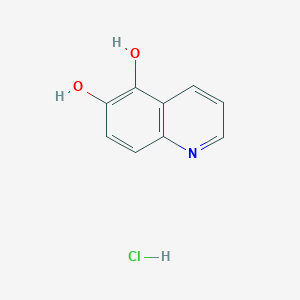
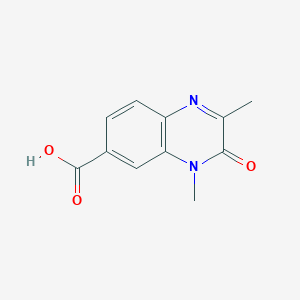
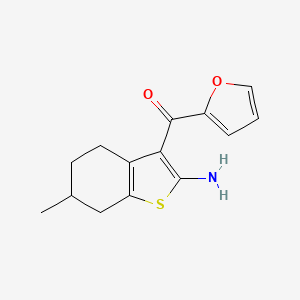
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-4(1H)-one](/img/structure/B2799419.png)

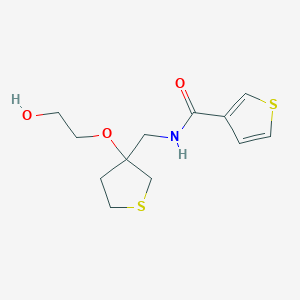

![N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide](/img/structure/B2799425.png)
